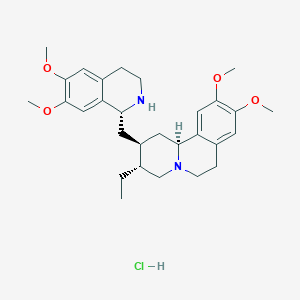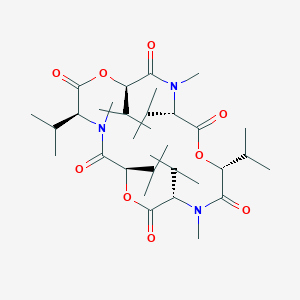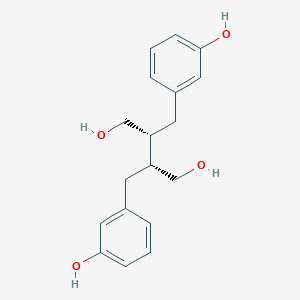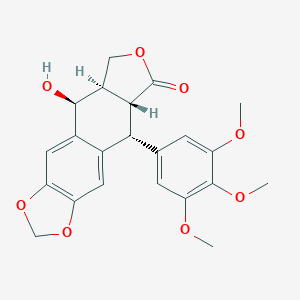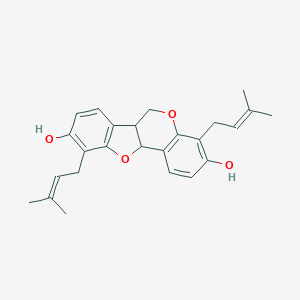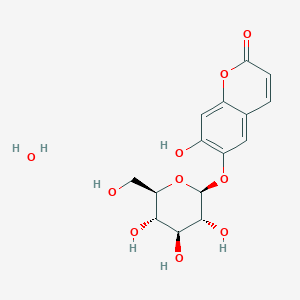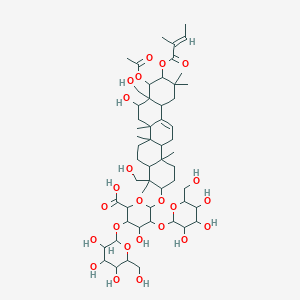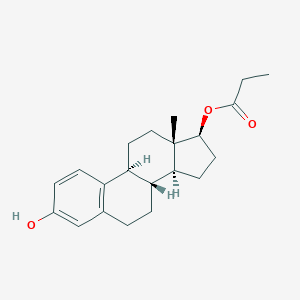
非瑟替尼丁氯化物
描述
Fisetinidin chloride is a substance used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of Fisetinidin chloride is C15H11ClO5 . Its structure includes a 1:1 ratio of sodium and chloride ions . The InChI string isInChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13 (19)15 (20-14 (8)7-10)9-2-4-11 (17)12 (18)6-9;/h1-7H, (H3-,16,17,18,19);1H . Physical And Chemical Properties Analysis
Fisetinidin chloride has a molecular weight of 306.70 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . It has one rotatable bond .科学研究应用
抗氧化和抗菌应用
非瑟替尼丁氯化物,作为花色素苷类化合物的一种衍生物,表现出强大的抗氧化特性。 它已被研究用于清除自由基和预防氧化应激 . 此外,研究表明非瑟替尼丁氯化物具有抗菌作用,这可能有利于预防细菌感染,并可用于开发新的抗菌剂 .
药物研究
在药物研究中,非瑟替尼丁氯化物因其潜在的治疗作用而受到探索。 它与其他生物活性类黄酮的结构相似性表明它可能在调节与炎症和癌症相关的生物途径中发挥作用 . 但是,需要更详细的研究才能完全了解其药代动力学和在药物开发中的功效。
食品工业应用
非瑟替尼丁氯化物的抗氧化特性在食品工业中引起了人们的兴趣,因为它可以增强食品的稳定性和保质期。 它可以用于活性包装材料中,以防止食品氧化,从而提高其质量和食用安全性 .
化妆品应用
该化合物的抗氧化活性也使其成为化妆品应用的候选者,特别是在护肤品中。抗氧化剂可以抵抗皮肤老化,并可能提供保护作用,防止环境对皮肤的损害。 虽然非瑟替尼丁氯化物在化妆品中的具体研究有限,但其潜力在多酚类化合物中得到认可 .
生物技术研究
非瑟替尼丁氯化物的生物活性正在生物技术领域得到探索,因为它有可能用于创造具有抗菌特性的新材料。 它抑制某些酶和细菌的能力可能导致医疗器械和涂层方面的创新应用 .
材料科学
在材料科学中,可以研究非瑟替尼丁氯化物在合成需要抗氧化或抗菌特性的新型聚合物或涂层中的作用。 将其包含在材料中可以增强耐用性和抵抗降解的能力 .
安全和危害
When handling Fisetinidin chloride, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
作用机制
Target of Action
Fisetinidin chloride is an anthocyanidin, a type of flavonoid that has been obtained from various natural sources such as the heartwood of Acacia mearnsii and the bark of Rhizophora apiculata . It has been found to interact with several biological targets. One of the primary targets of fisetinidin chloride is the CD38 enzyme . This enzyme plays a crucial role in the regulation of intracellular calcium levels and is involved in various physiological processes.
Mode of Action
Fisetinidin chloride interacts with its targets, leading to changes in their function. For instance, it has been shown to inhibit the activity of the CD38 enzyme . Among twenty flavonoids tested, fisetinidin was found to be the least effective in inhibiting cd38 .
Biochemical Pathways
Fisetin is known to affect pathways related to inflammation, oxidative stress, and cellular signaling .
Pharmacokinetics
It’s known that the bioavailability of flavonoids is generally influenced by factors such as their degree of glycosylation and the presence of other dietary components .
Result of Action
Fisetinidin chloride has been shown to have antibacterial effects. Specifically, it has been found to inhibit the growth of Staphylococcus albus, S. aureus, B. subtilis ATCC 6633, and Candida albicans . These findings suggest that fisetinidin chloride could potentially be used as a natural antimicrobial agent.
生化分析
Biochemical Properties
Fisetinidin chloride has been shown to interact with various biomolecules. It has been found to be the least effective in inhibiting the CD38 enzyme among twenty flavonoids tested . The CD38 enzyme plays a crucial role in the metabolism of cyclic ADP-ribose, a regulator of intracellular calcium levels .
Cellular Effects
Fisetinidin chloride has been reported to exhibit antibacterial properties, inhibiting the growth of Staphylococcus albus, S. aureus, B. subtilis ATCC 6633, and Candida albicans . This suggests that Fisetinidin chloride can influence cellular function by disrupting bacterial cell metabolism.
Molecular Mechanism
The exact molecular mechanism of Fisetinidin chloride is not fully understood. Its antibacterial activity suggests that it may interfere with essential biochemical pathways in bacteria. For instance, it might inhibit key enzymes, bind to essential biomolecules, or alter gene expression in these organisms .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSBVYMMIPVYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583696 | |
| Record name | Fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2948-76-7 | |
| Record name | Fisetinidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2948-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fisetinidin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fisetinidin chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2RUJ9T8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



